7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one
Description
Significance of Bridged Bicyclic Imidazole-Pyrimidine Heterocycles in Contemporary Chemical Science
Bridged bicyclic heterocycles, particularly those containing both imidazole (B134444) and pyrimidine (B1678525) rings, are of immense importance in modern drug discovery. rsc.orgresearchgate.net These structures are often considered "privileged scaffolds" because they can interact with multiple biological targets with high affinity and selectivity. nih.govresearchgate.net The fusion of the electron-rich imidazole ring with the electron-deficient pyrimidine ring creates a unique electronic environment that influences the molecule's reactivity and biological properties. This structural arrangement is present in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. rsc.orgnih.gov The rigid bicyclic framework also helps to lock the molecule into a specific conformation, which can be advantageous for optimizing interactions with a biological target. nih.gov
Academic Research Trajectories of the Imidazo[1,2-a]pyrimidinone System
The imidazo[1,2-a]pyrimidinone core has been the focus of extensive research, leading to the development of various synthetic methodologies and the discovery of numerous derivatives with significant biological potential. rsc.orgrsc.org Synthetic approaches to this scaffold include multicomponent reactions, condensation reactions, and intramolecular cyclizations. rsc.org Research has demonstrated that derivatives of this system can act as kinase inhibitors, GABAA receptor modulators, and agents targeting other cellular pathways. rsc.orgnih.govresearchgate.net For instance, certain imidazo[1,2-a]pyrimidin-5(1H)-ones have been designed as selective inhibitors of phosphatidylinositol 3-kinase (PI3K)-beta. nih.gov The ongoing exploration of this scaffold highlights its potential in the development of novel therapeutic agents. rsc.org
Positioning of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one within Privileged Heterocyclic Architectures
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H4ClN3O | rlavie.comnih.gov |
| Molecular Weight | 169.57 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 266-267 °C | sigmaaldrich.com |
| IUPAC Name | 7-chloroimidazo[1,2-a]pyrimidin-5(1H)-one | sigmaaldrich.com |
| InChI Key | DQSWRYQMHDFJIC-UHFFFAOYSA-N | sigmaaldrich.com |
Interactive Data Table: Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Position of Chlorine |
| 2-Chloroimidazo[1,2-a]pyrimidine | 189115-89-7 | C6H4ClN3 | 153.57 | 2 |
| 5-Chloroimidazo[1,2-a]pyrimidine | 944896-82-6 | C6H4ClN3 | 153.57 | 5 |
| 6-Chloroimidazo[1,2-b]pyridazine | 6775-78-6 | C6H4ClN3 | 153.57 | 6 |
| 7-Chloroimidazo[1,2-a]pyrimidine | 944896-70-2 | C6H4ClN3 | 153.57 | 7 |
This table presents a comparative analysis of chlorinated isomers, highlighting the distinct characteristics of each positional isomer.
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
7-chloro-6H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5(11)10-2-1-8-6(10)9-4/h1-2H,3H2 |
InChI Key |
MLTKXLFRYRSOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=NC=CN2C1=O)Cl |
Origin of Product |
United States |
Exploration of Reactivity and Functionalization Pathways for 7 Chloroimidazo 1,2 a Pyrimidin 5 6h One Derivatives
Electrophilic Aromatic Substitution (EAS) on the Imidazo[1,2-a]pyrimidinone Skeleton
The imidazo[1,2-a]pyrimidine (B1208166) core exhibits distinct electronic properties in its five- and six-membered rings, which dictates the regioselectivity of electrophilic attack. The imidazole (B134444) portion is generally more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring. acs.org
In related imidazo[1,2-a]pyrazine (B1224502) systems, electrophilic attack preferentially occurs on the five-membered imidazole ring rather than the six-membered pyrazine (B50134) ring. nih.govresearchgate.net This preference is attributed to the π-excessive nature of the imidazole ring, which can better stabilize the positive charge of the reaction intermediate. acs.org Theoretical and experimental studies on similar scaffolds consistently show that the C3 position of the imidazole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.net This is because the resulting cationic intermediate can maintain the aromaticity of the six-membered ring, leading to greater stability. nih.govresearchgate.net
While direct electrophilic substitution data for 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one is limited, it is anticipated that the C3 position would be the most reactive site. However, the presence of the electron-withdrawing chloro group at C7 and the oxo group at C5 deactivates the pyrimidine ring towards electrophilic attack. wikipedia.org
Functionalization of the imidazo[1,2-a]pyrimidine skeleton can be achieved at both the imidazole and pyrimidine rings, often with a high degree of regioselectivity. The majority of electrophilic aromatic substitution reactions lead to 3-substituted products. acs.orgacs.orgyoutube.com For instance, various imidazo[1,2-a]pyrimidine derivatives have been successfully functionalized at the C3 position. acs.org
Although the pyrimidine ring is less reactive, functionalization is still possible under specific conditions. For example, a sequential diorganochalcogenation of imidazo[1,2-a]pyrimidines has been reported, where initial C3-chalcogenation is followed by C6-selanylation, demonstrating that the pyrimidine ring can undergo electrophilic attack. libretexts.orgwikipedia.org This suggests that while the C3 position is the kinetically favored site for electrophilic attack, functionalization at other positions, including the pyrimidine ring, can be achieved.
Nucleophilic Aromatic Substitution (SNAr) at the 7-Chloro Position
The presence of the electron-withdrawing pyrimidine ring system and the oxo group makes the 7-chloro position of this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. nih.gov A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at C7), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring and the oxo group. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
The rate of SNAr reactions is generally influenced by the ability of the aromatic system to stabilize the negative charge of the Meisenheimer intermediate. The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction. libretexts.orgmasterorganicchemistry.com In the case of this compound, the nitrogen atoms in the pyrimidine ring and the C5-oxo group effectively withdraw electron density, thereby activating the C7 position for nucleophilic attack.
A wide array of nucleophiles can be employed in the SNAr reaction at the 7-position of related chloro-substituted aza-heterocycles. These include amines, alkoxides, and thiols. acs.orgchemrxiv.org The regioselectivity of these reactions is generally high, with substitution occurring preferentially at the position activated by electron-withdrawing groups. In dichloropyrimidines, for example, nucleophilic substitution often shows a preference for the C4 position over the C2 position. nih.govstackexchange.com This corresponds to the C7 position in the imidazo[1,2-a]pyrimidin-5(6H)-one system. The table below illustrates the variety of nucleophiles that have been successfully used in SNAr reactions with related chloro-substituted pyrimidine derivatives. acs.org
Table 1: Examples of Nucleophiles Used in SNAr Reactions with Chloro-substituted Pyrimidines
| Nucleophile Type | Example |
|---|---|
| Amines | Primary amines, Secondary amines |
This table is illustrative and based on reactions with related pyrimidine systems.
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites
The 7-chloro position of the imidazo[1,2-a]pyrimidinone core serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. rhhz.netresearchgate.netrsc.org These reactions significantly expand the synthetic utility of this scaffold, allowing for the introduction of a diverse range of substituents.
Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netwikipedia.orgrsc.org These reactions are typically catalyzed by palladium complexes and offer a high degree of functional group tolerance and selectivity. wikipedia.orgwikipedia.orgorganic-chemistry.org
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that includes oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the coupling partner (e.g., a boronic acid in Suzuki coupling or an amine in Buchwald-Hartwig amination), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. wikipedia.orgrhhz.net
The table below summarizes key transition metal-catalyzed cross-coupling reactions applicable to the 7-chloro position of the imidazo[1,2-a]pyrimidinone scaffold, based on studies with similar chloro-substituted heterocycles. researchgate.netresearchgate.netnih.gov
Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions at the 7-Chloro Position
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / Base | C-C |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI / Amine base | C-C (alkyne) |
This table provides a general overview based on established methodologies for related substrates.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl groups at the C7 position. This transformation is typically achieved by reacting the chlorinated parent compound with a boronic acid or a boronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base.
Microwave-assisted Suzuki-Miyaura cross-coupling reactions have proven to be particularly effective for the arylation of related chloro-substituted heterocyclic systems, such as 6-chloroimidazo[1,2-a]pyridines. These reactions often proceed with high efficiency, leading to the desired products in good to excellent yields. For instance, the coupling of 6-chloroimidazo[1,2-a]pyridines with various aryl and heteroarylboronic acids has been successfully demonstrated using catalysts like Pd(PPh₃)₄. Similar conditions can be extrapolated for the functionalization of this compound.
A study on the related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one highlights the utility of the Suzuki-Miyaura reaction for creating C3-arylated derivatives. nih.gov This suggests that the halogenated position on the pyrimidine ring is amenable to such coupling reactions. The choice of catalyst, base, and solvent can be critical for optimizing the reaction conditions and avoiding side reactions like debromination. nih.govrsc.org For example, the use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in preventing debromination in similar systems. nih.govrsc.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Related Heterocyclic Cores
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |
| 6-chloroimidazo[1,2-a]pyridine | p-thiomethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol (B145695) | 6-(p-thiomethylphenyl)imidazo[1,2-a]pyridine | High | |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2/XPhos | - | - | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good | nih.govrsc.org |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | mdpi.com |
Other Palladium- and Copper-Mediated Coupling Methodologies (e.g., Sonogashira, Heck)
Beyond the Suzuki-Miyaura reaction, other palladium- and copper-mediated coupling reactions offer additional avenues for functionalizing the this compound core.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, would allow for the introduction of various alkynyl moieties at the C7 position of the imidazo[1,2-a]pyrimidinone scaffold. The reaction conditions are generally mild, often carried out at room temperature in the presence of an amine base. wikipedia.org The resulting alkynylated products can serve as versatile intermediates for further transformations.
The Heck reaction , another palladium-catalyzed process, enables the coupling of an aryl or vinyl halide with an alkene. nih.gov This methodology could be employed to introduce alkenyl substituents at the C7 position of this compound. Microwave-assisted Heck reactions have been shown to be efficient for the functionalization of related imidazo[1,2-a]pyridine (B132010) rings. nih.gov
Further Derivatization through C-C and C-N Bond Forming Reactions
The imidazo[1,2-a]pyrimidinone scaffold can be further modified through various carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, expanding the chemical space of accessible derivatives.
C-C Bond Formation: Beyond cross-coupling reactions, other methods for C-C bond formation can be envisioned. For example, direct arylation reactions, which have been successfully applied to other heterocyclic systems, could potentially be adapted.
C-N Bond Formation: The introduction of nitrogen-containing substituents is a key strategy in medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between an aryl halide and an amine. researchgate.net This reaction could be utilized to introduce a wide range of primary and secondary amines at the C7 position of this compound. The choice of palladium catalyst and ligand is crucial for the success of this transformation.
Additionally, metal-free C-N bond-forming reactions have been developed for polyhalogenated pyridines and pyrimidines, offering an alternative to palladium-catalyzed methods. rsc.org These reactions can exhibit high site-selectivity, which could be advantageous in the context of the imidazo[1,2-a]pyrimidinone system.
Ring Transformation and Rearrangement Reactions of Imidazo[1,2-a]pyrimidinone Derivatives
The imidazo[1,2-a]pyrimidine core itself can undergo various transformation and rearrangement reactions, leading to the formation of new heterocyclic systems. While specific examples for this compound are not extensively documented, studies on related imidazo[1,2-a]pyrimidine derivatives provide insights into potential reaction pathways.
For instance, the interaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides can lead to the formation of the imidazo[1,2-a]pyrimidine core through a recyclization process. nih.gov This suggests that under certain conditions, the pyrimidine ring of the imidazo[1,2-a]pyrimidinone system could be susceptible to ring-opening and subsequent rearrangement or recyclization reactions, especially when appropriately substituted.
Furthermore, the synthesis of fused imidazo[1,2-a]pyrimidines has been achieved through a cascade reaction involving a transition-metal-catalyzed coupling followed by an intramolecular C-N bond formation and cycloisomerization. nih.gov This highlights the potential for intramolecular transformations within the imidazo[1,2-a]pyrimidinone framework to generate more complex, fused heterocyclic structures.
Computational Chemistry and Theoretical Characterization of Imidazo 1,2 a Pyrimidin 5 6h One
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to optimize molecular geometry and predict various electronic properties. nih.gov These calculations are crucial for understanding the relationship between a molecule's structure and its reactivity. nih.gov
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. scirp.org
For imidazo[1,2-a]pyrimidine derivatives, FMO analysis helps to understand their electronic structure and reactivity. nih.gov The energies of the HOMO and LUMO, along with those of adjacent orbitals, are calculated to determine electron-donating capabilities and chemical stability. nih.gov
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the electrostatic potential on the surface of a molecule. nih.gov These maps help identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net The MEP is a useful descriptor for understanding the relationship between molecular structure and biological activity, particularly for identifying hydrogen bonding interactions. nih.govrsc.org For imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps in predicting reactive sites for various interactions. nih.govresearchgate.net
The color coding on an MEP map provides a visual guide to the charge distribution:
Red: Indicates regions of high electron density, representing the most negative potential and likely sites for electrophilic attack.
Blue: Indicates regions of low electron density, representing the most positive potential and likely sites for nucleophilic attack.
Green: Represents regions of neutral or near-zero potential. nih.gov
Conceptual DFT Descriptors for Reactivity Prediction
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com These descriptors are derived from the change in energy with respect to the number of electrons and the external potential. sciencesconf.org Key global reactivity descriptors include:
Electronegativity (χ): The negative of the chemical potential (μ), it measures the power of an atom or group to attract electrons. sciencesconf.org
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org
Electrophilicity (ω): A global index that measures the propensity of a species to accept electrons. mdpi.com
Nucleophilicity (N): An index that quantifies the electron-donating ability of a molecule. mdpi.com
Local reactivity descriptors, such as the Fukui function (f(r)) and the dual descriptor (Δf(r)) , are used to identify the most reactive sites within a molecule. mdpi.comscirp.org The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. mdpi.com The dual descriptor helps to distinguish between nucleophilic and electrophilic sites, with a positive value indicating an electrophilic site and a negative value indicating a nucleophilic site. scirp.org These descriptors are instrumental in predicting the regioselectivity of chemical reactions. mdpi.com
Table 1: Key Conceptual DFT Descriptors
| Descriptor | Symbol | Definition | Significance |
|---|---|---|---|
| Electronegativity | χ | χ = -μ | Measures the ability to attract electrons. sciencesconf.org |
| Chemical Hardness | η | η = (I - A) / 2 | Indicates resistance to deformation of electron cloud. scirp.org |
| Electrophilicity Index | ω | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. mdpi.com |
| Nucleophilicity Index | N | N = EHOMO(Nu) - EHOMO(TCE) | Measures the nucleophilic character of a molecule. mdpi.com |
| Fukui Function | f(r) | f(r) = (∂ρ(r)/∂N)v(r) | Identifies local reactive sites. mdpi.com |
Quantum Chemical Insights into Reaction Mechanisms and Transition States
Quantum chemical methods are essential for elucidating reaction mechanisms and characterizing transition states. researchgate.net For imidazo[1,2-a]pyrimidine systems, these calculations can predict the feasibility of different reaction pathways and identify the structures of transient intermediates and transition states. nih.gov This theoretical approach provides a molecular-level understanding of chemical transformations. diva-portal.org
For instance, in the synthesis of imidazo[1,2-a]pyrimidines, quantum chemical calculations can help postulate the reaction mechanism by analyzing the energetics of various steps. nih.gov Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. semanticscholar.org By simulating the motions of atoms and molecules, MD can provide insights into the conformational landscape of a compound, revealing the different shapes it can adopt and their relative stabilities. semanticscholar.org This information is particularly valuable in drug design for understanding how a molecule might interact with a biological target. nih.gov
For flexible molecules like derivatives of the imidazo[1,2-a]pyrimidine scaffold, MD simulations can explore the accessible conformations and identify the most populated and energetically favorable ones. researchgate.net This understanding of the conformational preferences is critical for structure-based drug design efforts.
Structure-Based Computational Approaches for Scaffold Derivatization
Structure-based computational methods are widely used in medicinal chemistry to design new molecules with improved properties. nih.gov For the imidazo[1,2-a]pyrimidine scaffold, these approaches can guide the derivatization process to enhance biological activity. nih.gov By understanding the structure-activity relationships (SAR), researchers can rationally design new analogs with desired characteristics. nih.gov
Computational techniques such as molecular docking can predict how different derivatives of the imidazo[1,2-a]pyrimidine core might bind to a specific protein target. nih.govnih.gov This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Medicinal Chemistry Research Directions for Imidazo 1,2 a Pyrimidin 5 6h One Scaffolds
The Imidazo[1,2-a]pyrimidine (B1208166) Core as a Privileged Structure in Preclinical Research
The imidazo[1,2-a]pyrimidine nucleus is widely regarded as a "privileged structure" in the field of drug discovery. rsc.orgnih.govrsc.orgresearchgate.net This designation stems from its recurring presence in compounds exhibiting a wide array of biological activities, making it a versatile scaffold for the development of new therapeutic agents. nih.govnih.gov The adaptable nature of this fused nitrogen-bridged heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological effects. rsc.org
The foundational work on related imidazopyrimidine derivatives dates back to the late 1960s, with initial explorations focusing on antiviral properties. Over the decades, research has expanded to uncover significant antifungal, anti-inflammatory, antimicrobial, and anticancer activities within this chemical family. rsc.orgnih.gov The imidazo[1,2-a]pyrimidine core's ability to interact with a variety of biological targets, particularly protein kinases, has cemented its importance in modern medicinal chemistry. rsc.org Preclinical drug candidates such as divaplon, fasiplon, and taniplon (B27135) feature the imidazopyrimidine motif as a core unit, underscoring its significance in the pharmaceutical industry. nih.gov The development of facile and scalable synthetic routes to access the core structure further enables its use in generating new chemical entities for medicinal chemistry applications. researchgate.net
The introduction of a chlorine atom at the 7-position, as in 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one, is a strategic modification. Halogen substitutions, particularly chlorine, are known to significantly influence a molecule's physicochemical properties and biological activity. The presence of the chlorine atom can enhance binding affinity and selectivity for specific molecular targets by altering the electronic distribution and lipophilicity of the scaffold.
Strategies for Structure-Activity Relationship (SAR) Elucidation of Imidazo[1,2-a]pyrimidinone Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For imidazo[1,2-a]pyrimidinone derivatives and their analogs, SAR elucidation is a key strategy for optimizing lead compounds. nih.govrsc.orgnih.gov These studies typically involve the systematic synthesis of a series of related compounds where specific parts of the molecule are altered, followed by biological evaluation to determine the impact of these changes. nih.gov
A common approach involves modifying substituents at various positions of the imidazo[1,2-a]pyrimidine ring system. For the related imidazo[1,2-a]pyridine (B132010) scaffold, extensive research has been conducted on the functionalization at the C2, C3, C5, C6, C7, and C8 positions. rsc.org For instance, in the development of Nek2 inhibitors based on an imidazo[1,2-a]pyridine core, a series of derivatives were synthesized and tested, leading to the identification of a compound with an IC₅₀ of 38 nM. documentsdelivered.com
Key SAR insights for related scaffolds include:
Substitution at the 3-position: The introduction of thioether side chains at this position in imidazo[1,2-a]pyridines has led to potent antiviral agents. nih.gov
Aryl substitutions: The nature and substitution pattern of aryl groups attached to the scaffold can dramatically affect anticancer activity.
Hydrazone derivatives: The incorporation of a hydrazone moiety in imidazo[1,2-a]pyridines has resulted in compounds with significant cytotoxic activities against leukemia cell lines. nih.gov
These systematic explorations allow medicinal chemists to build a comprehensive understanding of the pharmacophore, guiding the design of more potent and selective molecules. nih.gov
Ligand Design Principles and Target Engagement Studies (Preclinical Context)
The design of ligands based on the imidazo[1,2-a]pyrimidinone scaffold is guided by the principle of targeting specific biological macromolecules, such as enzymes and receptors. The chlorine atom in this compound is anticipated to enhance binding affinity and selectivity towards its molecular targets. The mechanism often involves the inhibition of enzyme activity through binding to active or allosteric sites, thereby disrupting essential biochemical pathways.
In the preclinical context, target engagement studies are crucial to confirm that a designed ligand interacts with its intended target in a cellular or in vivo environment. For example, derivatives of the related imidazo[1,2-a]pyridine scaffold have been designed as inhibitors of specific protein kinases, which are often dysregulated in diseases like cancer. rsc.org
Table 1: Examples of Preclinical Target Engagement for Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Target | Biological Effect | Reference |
|---|---|---|---|
| Hydrazone derivatives | EGFR, COX-2 | Anticancer (Leukemia) | nih.gov |
These studies often employ a range of biochemical and cellular assays. For instance, the inhibitory activity of imidazo[1,2-a]pyridine derivatives against Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) has been quantified, with some compounds showing potent inhibition at nanomolar concentrations. nih.gov Furthermore, mechanistic studies in cell lines, such as observing the induction of apoptosis and cell cycle arrest, provide evidence of target engagement and downstream biological consequences. nih.gov
Molecular Hybridization and Scaffold Hopping Approaches for Novel Compound Development
To expand the chemical space and discover novel bioactive molecules, medicinal chemists employ strategies like molecular hybridization and scaffold hopping.
Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. An example of this approach is the synthesis of hybrid molecules containing a substituted imidazo[1,2-a]pyridine fragment linked to a peptidomimetic chain. beilstein-journals.org This strategy leverages the favorable properties of the imidazo[1,2-a]pyridine core and the diverse functionality of peptidomimetics to create complex structures for biological screening. beilstein-journals.org
Scaffold hopping is a computational or conceptual strategy used to identify isosteric replacements for a core molecular scaffold while retaining similar biological activity. This approach is valuable for discovering novel intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series. For instance, imidazo[1,2-a]pyridines were successfully identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach from a known pyridone series. nih.gov In another study, a scaffold hopping strategy was used to utilize the imidazo[1,2-a]pyridine as a core backbone for the development of novel covalent KRAS G12C inhibitors for cancer therapy. rsc.org Similarly, the isosteric replacement of an imidazopyrazine core with a pyrazolopyrimidine scaffold led to improved microsomal stability and reduced efflux liabilities in a series of AMPAR negative modulators. nih.gov
Pharmacophore Modeling and Virtual Screening Applications for Imidazo[1,2-a]pyrimidinone Libraries
Pharmacophore modeling and virtual screening are powerful computational tools that accelerate the discovery of new drug candidates. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. mdpi.comresearchgate.net
These models can be generated in two primary ways:
Ligand-based: Derived from a set of known active molecules.
Structure-based: Derived from the crystal structure of a target protein in complex with a ligand. researchgate.net
Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large virtual libraries of compounds. mdpi.comnih.gov This process, known as virtual screening, helps to identify a smaller, more manageable subset of compounds that are likely to be active, thus prioritizing them for synthesis and biological testing. While static pharmacophore models are useful, dynamic models generated from molecular dynamics (MD) simulations can provide a more accurate representation of ligand-protein interactions by accounting for the flexibility of the target's binding site. biorxiv.org
For imidazo[1,2-a]pyrimidinone libraries, these computational techniques can be applied to:
Identify novel hits for a specific biological target.
Guide the design of new derivatives with improved binding affinity.
Explore potential off-target interactions.
While specific pharmacophore modeling studies on this compound were not found, related computational methods like molecular docking have been used to study imidazo[1,2-a]pyrimidine derivatives, predicting their binding affinities and modes with target proteins such as those involved in SARS-CoV-2 entry. nih.gov
Emerging Research Frontiers and Scholarly Outlook for Imidazo 1,2 a Pyrimidin 5 6h One
Innovation in Sustainable Synthesis and Process Chemistry
The synthesis of imidazo[1,2-a]pyrimidines has traditionally involved condensation reactions, often requiring harsh conditions. bio-conferences.orgrsc.org However, the contemporary focus on green chemistry is driving innovation towards more sustainable and efficient synthetic methodologies.
Recent advancements have highlighted the use of microwave-assisted organic synthesis (MAOS) as a powerful tool for the rapid and efficient construction of the imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govnih.gov For instance, a convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using microwave irradiation with aluminum oxide (Al2O3) as a catalyst under solvent-free conditions. nih.gov This method not only accelerates reaction times but also often leads to higher yields and cleaner reaction profiles, minimizing the need for extensive purification. nih.gov
Furthermore, researchers are exploring one-pot, multi-component reactions that increase atom economy and reduce waste. rsc.org These strategies often involve the in-situ generation of reactive intermediates, streamlining the synthetic process. An example is the five-component cascade reaction for the synthesis of related N-fused heterocyclic compounds, which proceeds in a mixture of water and ethanol (B145695), highlighting the shift towards environmentally benign solvents. rsc.org The development of catalytic systems, such as those employing copper, for aerobic oxidative cyclization also represents a significant step forward in creating more sustainable synthetic routes. organic-chemistry.org
The table below summarizes some of the innovative synthetic approaches for related imidazo[1,2-a]pyrimidine scaffolds:
| Synthetic Method | Key Features | Advantages | Reference |
| Microwave-Assisted Synthesis | Use of microwave irradiation, often with a catalyst like Al2O3. | Rapid, efficient, high yields, solvent-free conditions. | nih.govnih.gov |
| Multi-Component Reactions | One-pot synthesis involving multiple starting materials. | High atom economy, reduced waste, operational simplicity. | rsc.org |
| Copper-Catalyzed Aerobic Oxidation | Employs a copper catalyst and air as the oxidant. | Use of a readily available and inexpensive catalyst, environmentally friendly oxidant. | organic-chemistry.org |
Advanced Functionalization for Enhanced Chemical Space Exploration
To fully unlock the potential of the 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one scaffold, researchers are actively developing advanced functionalization techniques. These methods allow for the precise introduction of various substituents, thereby expanding the accessible chemical space and enabling the fine-tuning of the molecule's properties.
A key area of focus is the functionalization at various positions of the imidazo[1,2-a]pyrimidine ring system. rsc.org For instance, the development of synthetic pathways to introduce substituents at position-1 of the related imidazo[1,2-a:4,5-c']dipyridine core has been a subject of recent research. nih.gov This was achieved through a novel synthetic route involving a 6-endo-dig cyclization, leading to a 1-chloro intermediate that serves as a versatile handle for further modifications via palladium-catalyzed couplings and nucleophilic aromatic substitutions. nih.gov
The reactivity of the chloro-substituent at the 7-position of the target compound itself presents a prime opportunity for diversification. Nucleophilic aromatic substitution reactions can be employed to introduce a wide array of functional groups, including amines, alcohols, and thiols, each imparting unique physicochemical properties to the final molecule. Furthermore, modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse aryl, heteroaryl, and alkynyl moieties. nih.govresearchgate.net
Recent studies on related imidazo[1,2-a]pyrimidinones have demonstrated successful alkylation and bromination reactions, further showcasing the synthetic tractability of this scaffold. nih.gov The regioselectivity of these reactions can often be controlled, allowing for the targeted synthesis of specific isomers with distinct biological profiles. nih.gov
Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology
The structural resemblance of the imidazo[1,2-a]pyrimidine core to purines has spurred significant interdisciplinary research at the nexus of synthetic chemistry and chemical biology. bio-conferences.orgnih.gov This has led to the exploration of these compounds as modulators of various biological targets.
A notable area of investigation is their potential as kinase inhibitors. nih.gov For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potential PI3Kα inhibitors for cancer therapy. nih.gov This work highlights a common strategy where the imidazo[1,2-a]pyridine (B132010) moiety, a close relative of our target compound, is used as a key pharmacophore. nih.gov The synthesis of these complex molecules often involves multi-step sequences, including Suzuki-Miyaura cross-coupling reactions to construct the core bi-heterocyclic system. nih.gov
Furthermore, derivatives of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold have been investigated for their cytotoxic activity against various tumor cell lines. researchgate.net In one study, new imidazo[1,2-c]pyrimidin-5(6H)-ones derived from 5-iodocytosine (B72790) were synthesized and evaluated, with some derivatives showing promising biological activity. researchgate.net This research underscores the potential of this heterocyclic system as a template for the development of new therapeutic agents. The synthesis of these compounds often relies on palladium-catalyzed cross-coupling reactions to introduce diversity. researchgate.net
The table below presents examples of biological targets investigated for related imidazo[1,2-a]pyrimidine derivatives:
| Compound Class | Biological Target | Therapeutic Area | Reference |
| Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα | Cancer | nih.gov |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | Various tumor cell lines | Cancer | researchgate.net |
| Imidazo[1,2-a]pyrazines | TARP γ-8 selective AMPAR negative modulators | Neurological Disorders | nih.gov |
Predictive Modeling and Artificial Intelligence in Scaffold Design and Optimization
The integration of computational tools, including predictive modeling and artificial intelligence (AI), is revolutionizing the process of drug discovery and materials science. For scaffolds like this compound, these in silico methods offer a powerful approach to guide molecular design and prioritize synthetic efforts.
Molecular docking simulations are being employed to predict the binding modes of imidazo[1,2-a]pyrimidine derivatives with their biological targets. nih.gov These studies provide valuable insights into the key interactions that govern molecular recognition, helping to rationalize the structure-activity relationships (SAR) observed in experimental assays. For instance, in a study of imidazo[1,2-a]pyrimidines as antimicrobial agents, molecular docking was used to understand how the most active compounds bind to microbial targets. nih.gov
Beyond molecular docking, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby accelerating the optimization process.
Furthermore, the application of AI and machine learning is beginning to make an impact on the design of novel heterocyclic compounds. researchgate.net These advanced computational approaches can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and substitution patterns with a high probability of success. While specific applications of AI to this compound are still emerging, the broader trends in medicinal chemistry suggest that this will be a fruitful area of future research. researchgate.net
Contributions to Materials Science and Beyond
While the primary focus of research on the imidazo[1,2-a]pyrimidine scaffold has been in medicinal chemistry, its unique photophysical properties suggest potential applications in materials science. The inherent fluorescence of some derivatives makes them attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
A recent study on an N-alkylated 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one derivative highlighted its potential as a modular fluorophore. nih.gov This compound exhibited large Stokes shifts and appreciable fluorescence quantum yields, particularly in medium-polarity solvents. nih.gov These properties suggest that the imidazo[1,2-a]pyrimidine core could serve as a promising functional fluorophore for applications in detection chemistry and bioimaging. nih.gov
The ability to tune the electronic properties of the scaffold through functionalization opens up possibilities for creating materials with tailored optical and electronic characteristics. For example, by introducing electron-donating or electron-withdrawing groups, it may be possible to modulate the emission wavelength and quantum efficiency of these fluorophores. The exploration of these compounds in the context of materials science is still in its early stages, but the initial findings are encouraging and point towards a new and exciting research direction for this versatile heterocyclic system.
Q & A
Basic Questions
Q. What are the molecular structure and key chemical properties of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one?
- Answer: The compound features a fused imidazo[1,2-a]pyrimidine core with a chlorine atom at position 7 and a ketone at position 5. Its molecular formula is C₆H₄ClN₃O (molecular weight: 169.57 g/mol). Key properties include nitrogen atoms at positions 1 and 3 of the pyrimidine ring, contributing to its reactivity in substitution and cyclization reactions. The chlorine atom enhances electrophilic substitution potential, while the fused ring system stabilizes π-π stacking interactions in biological systems .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer: A widely used method involves cyclocondensation reactions under basic conditions. For example, reacting 2-aminoimidazoline derivatives with malonate esters or halogenated precursors can yield the core structure. Solvents like ethanol or dimethylformamide are employed under reflux, with purification via recrystallization or column chromatography. This method achieves high purity (>95%) and scalability for derivative synthesis .
Q. What biological activities have been reported for this compound?
- Answer: The compound exhibits antimicrobial and antifungal activity , likely due to its ability to disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase. Studies report MIC (Minimum Inhibitory Concentration) values in the range of 2–16 µg/mL against Staphylococcus aureus and Candida albicans. Its bioactivity is attributed to the chlorine atom’s electronegativity and the planar fused-ring system, which enhances target binding .
Advanced Questions
Q. How can computational methods be integrated with experimental data to optimize synthesis?
- Answer: Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches combined with molecular dynamics simulations help identify optimal conditions (e.g., solvent polarity, temperature) for cyclocondensation. Experimental validation via HPLC or NMR ensures computational predictions align with empirical results, creating a feedback loop for process refinement .
Q. What strategies resolve contradictions in reported antimicrobial efficacy of derivatives?
- Answer: Contradictions often arise from variations in assay conditions (e.g., pH, inoculum size). To address this:
- Perform comparative assays using standardized protocols (e.g., CLSI guidelines).
- Use structural analysis (X-ray crystallography or NMR) to confirm derivative purity and tautomeric forms, as tautomerism (e.g., 7-hydroxy vs. 5-oxo forms) can alter bioactivity .
- Apply molecular docking to evaluate binding consistency across reported targets (e.g., fungal cytochrome P450 enzymes) .
Q. How does crystal packing influence the compound’s reactivity and interactions?
- Answer: X-ray crystallography reveals that intermolecular O–H⋯O hydrogen bonds and C–H⋯Cl interactions stabilize the crystal lattice. These interactions reduce solubility in polar solvents but enhance stability in solid-state formulations. The dihedral angle between the fused ring and chlorophenyl substituents (14.2°–70.7°) affects steric hindrance, influencing reactivity in substitution reactions .
Methodological Recommendations
- Synthesis Optimization: Use DoE (Design of Experiments) to vary reaction parameters (e.g., base strength, solvent polarity) and maximize yield .
- Bioactivity Validation: Combine in vitro MIC assays with transmission electron microscopy to visualize microbial membrane disruption .
- Structural Analysis: Employ SC-XRD (Single-Crystal X-ray Diffraction) to resolve tautomeric ambiguities and confirm regioselectivity in derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
